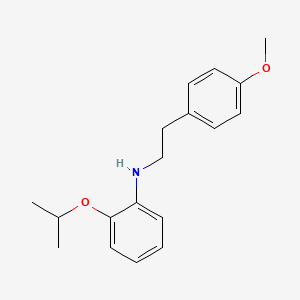
2-Isopropoxy-N-(4-methoxyphenethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-N-(4-methoxyphenethyl)aniline is a biochemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)OC1=CC=CC=C1NCCC2=CC=C(C=C2)OC . This notation provides a way to represent the structure using ASCII strings.
科学的研究の応用
Liquid Crystalline Properties
4-isopropyl- and 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, closely related to the compound of interest, have been studied for their liquid crystalline properties. These compounds exhibit phase transitions determined by differential scanning calorimetry and polarizing optical microscopy. Specifically, homologues with a terminal isopropoxy substituent show enantiotropic nematic phases as the terminal alkoxyl chain is lengthened. Such findings indicate potential applications of these compounds in liquid crystal display technologies and other areas where liquid crystalline phases are of interest (Sakagami, Koga & Takase, 2002).
Structural and Vibrational Analysis
In another study, 4-Methoxy-N-(nitrobenzylidene)-aniline was analyzed for its structural, vibrational, chemical, antimicrobial activity, molecular dynamic simulation, and drug likeness properties. Advanced techniques such as FT-IR, FT-Raman spectra, and vibrational analysis using normal coordinate analysis (NCA) were employed. This extensive analysis provides a comprehensive understanding of the structural and vibrational properties of this class of compounds, potentially paving the way for their use in various scientific applications including drug development and material science (Subi et al., 2022).
Catalytic Applications in Organic Synthesis
The palladium-catalyzed amination of aryl halides and aryl triflates using compounds like N-Hexyl-2-methyl-4-methoxylaniline and N-Methyl-N-(4-chlorophenyl)aniline demonstrates the utility of these compounds in complex organic synthesis processes. This process highlights the role of similar anilines as intermediates or catalysts in the synthesis of a wide range of organic compounds, suggesting their importance in pharmaceuticals, agrochemicals, and material science (Wolfe & Buchwald, 2003).
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2)21-18-7-5-4-6-17(18)19-13-12-15-8-10-16(20-3)11-9-15/h4-11,14,19H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKDNKOFLLGOOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

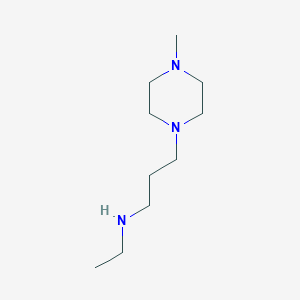

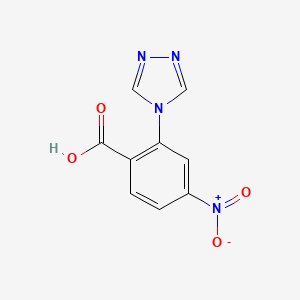

![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
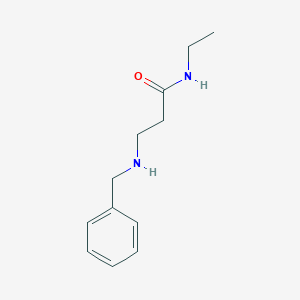
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)

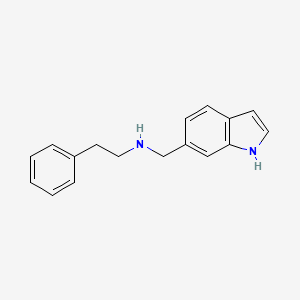

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)